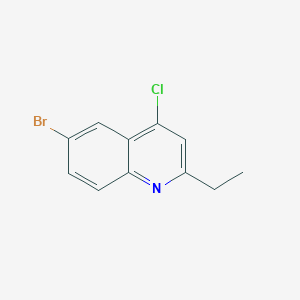

6-Bromo-4-chloro-2-ethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDUERYMNJZNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588923 | |

| Record name | 6-Bromo-4-chloro-2-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930570-40-4 | |

| Record name | 6-Bromo-4-chloro-2-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-chloro-2-ethylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-2-ethylquinoline is a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position imparts a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of novel molecular entities with tailored biological activities.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, drawing upon data from closely related analogs to offer scientifically grounded insights for researchers in the field.

Physicochemical and Spectral Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted and understood through a comparative analysis of its close structural analogs: 6-bromo-4-chloroquinoline and 6-bromo-4-chloro-2-methylquinoline.

Core Chemical Structure

The fundamental structure of this compound is depicted below, illustrating the numbering of the quinoline ring system.

An In-depth Technical Guide to 6-Bromo-4-chloro-2-ethylquinoline

CAS Number: 930570-40-4

Introduction

6-Bromo-4-chloro-2-ethylquinoline is a halogenated quinoline derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique substitution pattern, featuring a bromine atom on the benzene ring, a chlorine atom at the reactive 4-position, and an ethyl group at the 2-position, provides a scaffold ripe for a variety of chemical modifications. This guide offers a comprehensive overview of its chemical characteristics, a detailed exploration of its synthesis, an analysis of its reactivity, and a discussion of its potential applications for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, most notably in the areas of antimalarial and antibacterial therapies. The strategic placement of halogen atoms on this core, as seen in this compound, further enhances its utility as a building block for novel therapeutic agents. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, while the bromine atom at the 6-position offers a handle for further diversification through cross-coupling reactions.

This document will provide a robust framework for understanding and utilizing this compound, with a focus on the practical application of its chemical properties in a research and development setting.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 930570-40-4 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₉BrClN | Calculated |

| Molecular Weight | 270.55 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar quinoline derivatives |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | General solubility of halogenated aromatic compounds |

| SMILES | CCc1cc(Cl)c2c(n1)ccc(Br)c2 | Chemical Supplier Databases |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging established quinoline synthesis methodologies. A plausible and efficient route involves the construction of the quinoline core followed by functional group manipulation.

Proposed Synthetic Pathway

A likely synthetic route commences with a Conrad-Limpach or a similar cyclization reaction to form the quinoline nucleus, followed by chlorination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on well-established procedures for the synthesis of analogous 4-chloroquinolines.[1][2]

Step 1: Synthesis of 6-Bromo-2-ethyl-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (1 equivalent) and ethyl propionylacetate (1.1 equivalents) in a high-boiling point solvent such as toluene or xylene.

-

Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cyclization: After the initial condensation, carefully remove the solvent under reduced pressure. To the resulting crude β-enaminone intermediate, add a high-boiling point solvent like Dowtherm A. Heat the mixture to a high temperature (typically 240-260 °C) to effect the thermal cyclization. The progress of the cyclization should be monitored by TLC.

-

Work-up and Isolation: Once the cyclization is complete, allow the reaction mixture to cool. The product will often precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the Dowtherm A. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize acidic fumes. To the flask, add 6-Bromo-2-ethyl-4-hydroxyquinoline (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, a significant excess, e.g., 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The reaction should be monitored by TLC until the starting material is no longer detectable.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is basic. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dominated by the presence of the two halogen substituents, each offering distinct opportunities for chemical modification.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. This high reactivity allows for the facile introduction of a wide range of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines leads to the formation of 4-aminoquinoline derivatives, a common scaffold in antimalarial drugs.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield 4-alkoxy and 4-aryloxyquinolines.

-

Thiols: Thiolates react to form 4-thioether derivatives.

Caption: Nucleophilic aromatic substitution at the 4-position.

Cross-Coupling Reactions at the 6-Position

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of diverse functionalities, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to form alkynylquinolines.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce amino substituents.

-

Heck Coupling: Reaction with alkenes.

Caption: Palladium-catalyzed cross-coupling at the 6-position.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of libraries of compounds for screening in various therapeutic areas.

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, including chloroquine and amodiaquine. This compound serves as a direct precursor to novel 4-aminoquinolines with potential for improved efficacy against drug-resistant strains of Plasmodium falciparum.

-

Anticancer Agents: Quinoline derivatives have demonstrated a broad range of anticancer activities, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The ability to functionalize both the 4- and 6-positions of this molecule allows for the exploration of a wide chemical space in the search for new oncology drug candidates.

-

Antibacterial Agents: The quinoline core is also present in fluoroquinolone antibiotics. While this specific compound lacks the typical fluoroquinolone pharmacophore, it can be used to synthesize novel quinoline-based compounds for screening against various bacterial pathogens.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound or a closely related analogue before handling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity at both the 4- and 6-positions provides chemists with a powerful platform for the creation of diverse molecular architectures. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their pursuit of novel and impactful therapeutic agents.

References

Sources

An In-Depth Technical Guide to 6-Bromo-4-chloro-2-ethylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] Substituted quinolines are integral to a wide array of pharmaceuticals, including antibacterial, antiviral, and anticancer agents.[3][4] This technical guide focuses on a specific, highly functionalized derivative: 6-bromo-4-chloro-2-ethylquinoline. The strategic placement of bromo, chloro, and ethyl groups on the quinoline core imparts distinct physicochemical properties and offers multiple avenues for synthetic diversification, making it a valuable intermediate for drug discovery and the development of novel organic materials.[5][6][7] This document provides a comprehensive overview of its molecular characteristics, a proposed synthetic pathway with mechanistic insights, its chemical reactivity, and its potential applications in research and development.

Physicochemical Properties and Molecular Weight

A precise understanding of a compound's molecular properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrClN | PubChemLite |

| Molecular Weight | 270.55 g/mol | Calculated |

| Monoisotopic Mass | 268.9607 Da | PubChemLite |

| Appearance | Predicted: Off-white to yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in organic solvents like DCM, THF, and hot ethanol | Inferred from related compounds |

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis begins with the commercially available 4-bromoaniline and proceeds through a cyclization to form the quinolone core, followed by chlorination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Propionylaceto-4-bromoanilide

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl propionylacetate (1.1 equivalents).

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will likely crystallize.

-

Recrystallize the crude product from ethanol to yield pure propionylaceto-4-bromoanilide.

Causality behind Experimental Choices: The direct condensation of an aniline with a β-ketoester is a classic and efficient method for forming the anilide precursor necessary for the subsequent cyclization. Using a slight excess of the β-ketoester ensures the complete consumption of the starting aniline.

Step 2: Synthesis of 6-Bromo-2-ethyl-4-hydroxyquinoline

-

Add the propionylaceto-4-bromoanilide (1 equivalent) to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 6-bromo-2-ethyl-4-hydroxyquinoline.

Causality behind Experimental Choices: The Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxyquinolines. The high temperature facilitates the intramolecular cyclization and subsequent dehydration to form the stable quinolone ring system. Dowtherm A is an ideal solvent due to its high boiling point and thermal stability.

Step 3: Synthesis of this compound

-

In a fume hood, carefully add 6-bromo-2-ethyl-4-hydroxyquinoline (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.[8]

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality behind Experimental Choices: Phosphorus oxychloride is a standard and highly effective reagent for converting 4-hydroxyquinolines to their corresponding 4-chloro derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using an excess of POCl₃ ensures the reaction goes to completion.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the 4-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11] This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer complex intermediate.

Caption: Key reaction pathways for this compound.

This reactivity makes it an excellent precursor for a wide range of derivatives. For instance, the chloro group can be readily displaced by amines, alcohols, and thiols to introduce diverse functionalities at the 4-position.[12][13] Furthermore, the bromo substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[6] This dual reactivity at two distinct positions provides a powerful platform for creating complex molecular architectures.

Potential Applications in Drug Development and Research

The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1] The specific substitution pattern of this compound suggests several promising areas of application:

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways.[3] The title compound can serve as a key intermediate for the synthesis of novel kinase inhibitors or DNA intercalating agents.

-

Antimicrobial and Antimalarial Drugs: The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. The 4-chloro position of this compound is an ideal handle for introducing various amine side chains to develop new antimalarial or antibacterial compounds.[5]

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown significant anti-inflammatory properties.[2][14] The versatile substitution possibilities of this molecule allow for the exploration of structure-activity relationships in the development of new anti-inflammatory drugs.

-

Molecular Probes and Materials Science: The rigid, planar structure of the quinoline ring system, combined with the potential for extensive conjugation through cross-coupling reactions, makes it an attractive candidate for the development of fluorescent probes for biological imaging or as a building block for organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its calculated molecular weight of 270.55 g/mol and monoisotopic mass of 268.9607 Da provide a fundamental basis for its characterization. The proposed synthetic route offers a reliable method for its preparation in a laboratory setting. The distinct reactivity of the 4-chloro and 6-bromo substituents enables a wide range of chemical transformations, paving the way for the creation of diverse libraries of novel compounds for biological screening and materials testing. For researchers and scientists, this compound represents a valuable building block for the next generation of pharmaceuticals and advanced functional materials.

References

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Available at: [Link]

-

PubMed. (n.d.). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available at: [Link]

-

PubMed. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

-

ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 6-Bromo-2-chloro-4-methylquinoline. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Available at: [Link]

-

National Institutes of Health. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Available at: [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Available at: [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChemLite. (n.d.). 6-bromo-4-chloroquinoline-2-carbonitrile (C10H4BrClN2). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

- 7. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-ethylquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-bromo-4-chloro-2-ethylquinoline, a key heterocyclic intermediate in modern medicinal chemistry and materials science. The document elucidates a robust and widely applicable synthetic strategy, beginning with the construction of the core quinoline scaffold via the Gould-Jacobs reaction, followed by a targeted chlorination step. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present critical process parameters in a structured format. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of functionalized quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific compound, this compound[2], serves as a versatile building block. The halogenated positions at C4 and C6, along with the ethyl group at C2, provide distinct reactive handles for further molecular elaboration, making it an important intermediate in the synthesis of complex therapeutic agents and functional materials.[3][4] This guide focuses on a logical and efficient synthesis of this key intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a primary disconnection at the C4-Cl bond. This points to the precursor 6-bromo-2-ethylquinolin-4-ol (II), a more readily accessible 4-hydroxyquinoline derivative.

The 4-hydroxyquinoline core of intermediate (II) can be effectively constructed using the Gould-Jacobs reaction.[5][6][7] This powerful method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester or, in a common variation, a β-ketoester, followed by thermal cyclization. This leads to our primary starting materials: 4-bromoaniline (III) and an appropriate β-ketoester, ethyl 3-oxopentanoate (IV).

This strategic approach is advantageous as it utilizes commercially available starting materials and proceeds through a well-established and high-yielding reaction sequence.

Core Synthesis Pathway: A Two-Step Approach

Part A: Gould-Jacobs Synthesis of the 6-Bromo-2-ethylquinolin-4-ol Core

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, prized for its reliability in forming the 4-hydroxyquinoline moiety.[5][8] The synthesis commences with the reaction of 4-bromoaniline with ethyl 3-oxopentanoate. This reaction can be viewed as a variation of the Conrad-Limpach synthesis, which also utilizes anilines and β-ketoesters. The initial step is the formation of an enamine intermediate through condensation. This is followed by a high-temperature intramolecular cyclization, which is the key ring-forming step.

Mechanism:

-

Condensation: The amino group of 4-bromoaniline nucleophilically attacks the ketone carbonyl of ethyl 3-oxopentanoate, followed by dehydration to form an enamine intermediate.

-

Thermal Cyclization: At elevated temperatures (typically >250 °C), a 6-electron electrocyclization occurs.[6] The aromatic ring attacks the ester carbonyl, leading to the formation of the quinoline ring system and elimination of ethanol. This step is typically performed in a high-boiling solvent like diphenyl ether.

-

Tautomerization: The resulting product exists predominantly in the more stable 4-quinolinone tautomer.

Part B: Chlorination of 6-Bromo-2-ethylquinolin-4-ol

The conversion of the 4-hydroxy (or 4-oxo) group to a chloro group is a critical transformation, rendering the C4 position susceptible to nucleophilic substitution for further derivatization. This is reliably achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10][11]

Mechanism: The mechanism involves the activation of the quinolinone oxygen by POCl₃. The oxygen atom attacks the phosphorus center, leading to the displacement of a chloride ion. This forms a highly electrophilic intermediate. The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and leading to the elimination of a dichlorophosphate byproduct. A small amount of a tertiary amine or DMF can be used to catalyze the reaction.[9]

Alternative Synthetic Strategies

While the Gould-Jacobs pathway is robust, other classical quinoline syntheses could theoretically be adapted:

-

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13][14] For the target molecule, this would require 4-bromoaniline and pentane-2,4-dione, which would yield a 2,4-dimethylquinoline, not the desired 2-ethyl derivative. A custom diketone would be needed, making this route less direct.

-

Doebner-von Miller Reaction: This reaction condenses an aniline with an α,β-unsaturated carbonyl compound.[1][15][16][17] While versatile, it can sometimes lead to mixtures of regioisomers, and the strongly acidic and oxidative conditions can be harsh.

-

Friedländer Synthesis: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19][20][21] This would necessitate a pre-functionalized and potentially unstable starting material like 2-amino-5-bromobenzaldehyde, making it a less practical choice.

The chosen Gould-Jacobs to chlorination sequence remains the most logical and efficient pathway based on precursor availability and reaction reliability.

Experimental Protocols

The following protocols are presented as a guide and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Bromo-2-ethylquinolin-4-ol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-bromoaniline (1.0 eq), ethyl 3-oxopentanoate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent such as toluene.

-

Initial Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Solvent Removal: Once the condensation is complete, remove the toluene under reduced pressure.

-

Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250-260 °C with vigorous stirring for 1-2 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place the dried 6-bromo-2-ethylquinolin-4-ol (1.0 eq).

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.[9]

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-6 hours.[9] Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and gas-evolving step.

-

Neutralization and Extraction: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 8.[9] The product will precipitate as a solid. Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway. Yields are representative and may vary based on scale and optimization.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Gould-Jacobs Cyclization | 4-Bromoaniline, Ethyl 3-oxopentanoate | Diphenyl Ether | 250-260 | 1-2 | 75-85 |

| 2 | Chlorination | 6-Bromo-2-ethylquinolin-4-ol, POCl₃ | Neat | ~110 (Reflux) | 3-6 | 80-90 |

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-step sequence involving a Gould-Jacobs reaction to construct the quinolinone core, followed by chlorination with phosphorus oxychloride. This pathway offers high yields, utilizes readily available precursors, and is based on well-understood and reliable chemical transformations. The resulting compound is a highly valuable intermediate, poised for further functionalization in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and exploration of this important heterocyclic building block.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

-

Ali, M. A., et al. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(3), 459-465. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 7, 2026, from [Link]

-

Patel, H. M., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(4), 1-15. Available at: [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved January 7, 2026, from [Link]

-

Slideshare. (2018). Organic Name Reaction With Their Respective Mechanism. Available at: [Link]

-

Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 7, 2026, from [Link]

-

Matsveeva, E. D., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(18), 7273–7279. Available at: [Link]

-

Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 1-20. Available at: [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 7, 2026, from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

-

Moodley, T., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of C. 6-Bromo-2-chloro-4-methylquinoline. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved January 7, 2026, from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C11H9BrClN). Retrieved January 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 7, 2026, from [Link]

-

American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Retrieved January 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-2-hydroxyquinoline. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved January 7, 2026, from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C11H9BrClN) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. iipseries.org [iipseries.org]

- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. synarchive.com [synarchive.com]

- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 19. Friedlaender Synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 6-Bromo-4-chloro-2-ethylquinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic building block, 6-bromo-4-chloro-2-ethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of spectroscopy and data from structurally related analogs. The guide offers insights into the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of the title compound, underpinning the importance of these techniques in the unambiguous structural elucidation of novel chemical entities.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted quinoline derivative with the molecular formula C₁₁H₉BrClN.[1] The quinoline core is a prevalent scaffold in medicinal chemistry, and understanding the influence of various substituents on its electronic and structural properties is paramount for the rational design of new therapeutic agents. Spectroscopic analysis provides a fundamental fingerprint of the molecule, enabling its identification and the assessment of its purity.

The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position creates a unique substitution pattern that will be reflected in its characteristic spectroscopic data. This guide will delve into the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons on the quinoline core. The electron-withdrawing effects of the chlorine and bromine substituents, as well as the nitrogen atom in the quinoline ring, will significantly influence the chemical shifts of the aromatic protons.[2]

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-5 | ~8.2 | d | ~2.0 |

| H-7 | ~7.8 | dd | ~9.0, 2.0 |

| H-8 | ~8.0 | d | ~9.0 |

| -CH₂- (ethyl) | ~3.0 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.4 | t | ~7.5 |

Rationale for Predictions:

-

Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-deficient C-2 of the quinoline ring, leading to a downfield shift to approximately 3.0 ppm. These protons will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a triplet at a more upfield position, around 1.4 ppm.

-

Aromatic Protons:

-

H-3: The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent C-2 ethyl group and the C-4 chloro substituent.

-

H-5, H-7, and H-8: The protons on the benzo-ring of the quinoline will exhibit characteristic splitting patterns. H-8 is ortho to the nitrogen and is expected to be the most downfield of this spin system. H-5 will appear as a doublet due to meta-coupling with H-7. H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. The predicted chemical shifts are based on data for the related 6-bromo-4-chloroquinoline, which shows signals at δ 8.87 (d, J = 4.5 Hz), 8.32 (d, J = 2.0 Hz), 8.03 (d, J = 9.0 Hz), and 7.99 (dd, J = 9.0, 2.0 Hz) in DMSO-d₆.[3] The presence of the electron-donating ethyl group at C-2 in our target molecule is expected to cause a slight upfield shift of the aromatic protons compared to the unsubstituted analog at that position.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-4a | ~149 |

| C-5 | ~129 |

| C-6 | ~120 |

| C-7 | ~134 |

| C-8 | ~128 |

| C-8a | ~124 |

| -CH₂- (ethyl) | ~30 |

| -CH₃ (ethyl) | ~14 |

Rationale for Predictions:

-

Quaternary Carbons: The carbons bearing the nitrogen (C-2 and C-8a), chlorine (C-4), and bromine (C-6), as well as the bridgehead carbon (C-4a), are expected to have distinct chemical shifts. C-2 and C-4 will be significantly downfield due to the direct attachment of electronegative atoms (N and Cl).

-

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will correlate with the electron density at these positions.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[4]

¹H NMR Spectrum Acquisition:

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.[4]

-

Utilize a standard single-pulse experiment with key parameters such as a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. The number of scans should be adjusted based on the sample concentration.[4]

¹³C NMR Spectrum Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to approximately 220 ppm.

-

A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

To aid in the assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Sources

An In-depth Technical Guide to the NMR Analysis of 6-Bromo-4-chloro-2-ethylquinoline

This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-bromo-4-chloro-2-ethylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers self-validating protocols, and grounds its claims in authoritative sources to ensure scientific integrity. Here, we will explore the complete workflow from sample preparation to the full structural elucidation of this complex heterocyclic compound using a suite of modern NMR techniques.

Introduction: The Quinoline Core and Its Significance

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds, including antimalarial and antibacterial agents.[1] The specific compound of interest, this compound, presents a fascinating case for NMR analysis due to its unique substitution pattern. The presence of two distinct halogen atoms (bromine and chlorine), an alkyl group (ethyl), and the inherent asymmetry of the quinoline ring system creates a rich and complex spectral landscape. A thorough understanding of its NMR signature is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will provide a predictive analysis based on established principles of NMR spectroscopy and data from closely related analogs, offering a robust framework for any researcher encountering this or similar molecules.

Foundational Principles: Sample Preparation and Solvent Selection

Core Protocol for NMR Sample Preparation

A self-validating protocol ensures that the sample itself does not introduce artifacts into the final spectrum.

Objective: To prepare a homogeneous, particulate-free solution of this compound suitable for high-resolution NMR spectroscopy.

Methodology:

-

Weighing the Analyte: For standard ¹H NMR, accurately weigh 5-25 mg of the purified solid.[3] For ¹³C and 2D NMR experiments, which are inherently less sensitive, a higher concentration is recommended, typically 20-50 mg.[2][3]

-

Solvent Selection: Chloroform-d (CDCl₃) is the most common and appropriate starting solvent for nonpolar to moderately polar organic compounds like this quinoline derivative.[2][4] Its residual proton signal at ~7.26 ppm provides a convenient internal reference.[4]

-

Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2] Gentle vortexing or sonication can aid dissolution.

-

Filtration (Critical Step): To remove any microscopic solid particles that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution.[4] This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Tube Handling and Labeling: Ensure the NMR tube is clean, unscratched, and dry.[5] After transfer, cap the tube securely to prevent solvent evaporation and contamination.[2] Label the sample clearly.

The Impact of Solvent Choice on Chemical Shifts

While CDCl₃ is a standard, the choice of solvent is not trivial. Intermolecular interactions between the analyte and the solvent can significantly alter the electronic environment of the nuclei, leading to changes in chemical shifts.[6][7] For instance, aromatic solvents like benzene-d₆ or pyridine-d₅ can induce notable upfield or downfield shifts in the signals of aromatic protons due to anisotropic effects.[8] If signal overlap is observed in CDCl₃, re-running the sample in a different solvent system is a powerful strategy for resolving ambiguities.

One-Dimensional NMR Analysis: ¹H and ¹³C Spectra

The initial characterization begins with the acquisition of standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide the fundamental framework for the molecular structure.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core and the aliphatic protons of the ethyl group. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will cause the aromatic protons to resonate in the downfield region (typically >7.0 ppm).

Based on data for the parent compound, 6-bromo-4-chloroquinoline[9], and known substituent effects, we can predict the following:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-3 | ~7.5 - 7.7 | Singlet (s) | N/A | Located on the pyridine ring, adjacent to the chloro- and ethyl-substituted carbons. No adjacent protons to couple with. |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~9.0 | Ortho-coupled to H-7. Deshielded by proximity to the pyridine ring. |

| H-7 | ~7.9 - 8.1 | Doublet of Doublets (dd) | ~9.0, ~2.0 | Ortho-coupled to H-5 and meta-coupled to H-8. |

| H-8 | ~8.2 - 8.4 | Doublet (d) | ~2.0 | Meta-coupled to H-7. Deshielded by the bromine at position 6. |

| -CH₂- (Ethyl) | ~2.9 - 3.1 | Quartet (q) | ~7.5 | Coupled to the three protons of the methyl group. Deshielded by the attached aromatic ring. |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet (t) | ~7.5 | Coupled to the two protons of the methylene group. |

Note: These are predictive values. Actual experimental values may vary based on solvent, concentration, and temperature.[10][11][12]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For this compound, we expect to see 11 distinct signals (9 for the quinoline core and 2 for the ethyl group).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~160 - 162 | Attached to nitrogen and substituted with an ethyl group. Highly deshielded. |

| C-3 | ~122 - 124 | Aromatic CH carbon. |

| C-4 | ~148 - 150 | Attached to nitrogen and chlorine. Highly deshielded. |

| C-4a | ~149 - 151 | Quaternary carbon at the ring junction. |

| C-5 | ~128 - 130 | Aromatic CH carbon. |

| C-6 | ~120 - 122 | Attached to bromine. Chemical shift is influenced by the heavy atom effect. |

| C-7 | ~134 - 136 | Aromatic CH carbon. |

| C-8 | ~129 - 131 | Aromatic CH carbon. |

| C-8a | ~146 - 148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| -CH₂- (Ethyl) | ~28 - 32 | Aliphatic carbon attached to the aromatic ring. |

| -CH₃ (Ethyl) | ~13 - 16 | Terminal aliphatic carbon. |

Note: Predicting precise ¹³C chemical shifts is complex; computational methods or comparison with very close analogs are often required for high accuracy.[13][14][15]

Two-Dimensional NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, overlapping signals and complex coupling patterns in molecules like substituted quinolines often necessitate 2D NMR experiments for complete and unambiguous structural confirmation.[10]

Experimental Workflow for 2D NMR Analysis

The following diagram outlines a logical workflow for leveraging a suite of 2D NMR experiments to fully elucidate the structure of this compound.

Caption: Logical workflow for NMR-based structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the first step in mapping the proton connectivity.[10] It reveals which protons are spin-coupled to each other, typically through two or three bonds.

Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum

-

Sample: Use the previously prepared sample (5-25 mg in ~0.6 mL of CDCl₃).[10]

-

Instrument Setup: After locking and shimming on the instrument, acquire a standard 1D ¹H spectrum to determine the spectral width.[10]

-

Pulse Sequence: Load a standard COSY pulse program (e.g., cosygpqf).

-

Parameters: Set the spectral width in both dimensions to encompass all proton signals. Use ~2048 data points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).[10]

-

Acquisition: Run the experiment. Processing involves a 2D Fourier transform and phasing.[10]

Expected Correlations:

-

A cross-peak between the -CH₂- quartet and the -CH₃ triplet of the ethyl group.

-

A cross-peak between H-5 and H-7 .

-

A cross-peak between H-7 and H-8 .

-

H-3 will show no cross-peaks, confirming it is an isolated proton spin system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment resolves the issue of which proton is attached to which carbon by showing a correlation for every directly bonded C-H pair.[10][16]

Expected Correlations:

-

H-3 will show a cross-peak to C-3.

-

H-5 will show a cross-peak to C-5.

-

H-7 will show a cross-peak to C-7.

-

H-8 will show a cross-peak to C-8.

-

The ethyl -CH₂- protons will correlate to the ethyl -CH₂- carbon.

-

The ethyl -CH₃- protons will correlate to the ethyl -CH₃- carbon.

This experiment is exceptionally powerful for confirming the assignments made in the 1D spectra and for resolving any overlap in the proton or carbon dimensions.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds.[10][17] It is indispensable for assigning quaternary (non-protonated) carbons and for linking together different molecular fragments.[16][17]

The diagram below illustrates the key expected HMBC correlations that would definitively establish the structure of this compound.

Caption: Key expected long-range ¹H-¹³C HMBC correlations.

Key Diagnostic Correlations:

-

H-3 to C-2 , C-4 , and the quaternary C-4a . This definitively places H-3 between the two substituted carbons.

-

H-5 to the quaternary C-4a and C-6 . This links the two rings and places C-6.

-

H-8 to the quaternary C-6 and C-8a . This confirms the position of the bromine atom at C-6.

-

The ethyl -CH₂- protons to C-2 and C-3 . This confirms the attachment of the ethyl group at the C-2 position.

Conclusion

The comprehensive NMR analysis of this compound is a multi-step process that relies on a logical and hierarchical application of 1D and 2D NMR techniques. By starting with meticulous sample preparation and progressing through ¹H, ¹³C, COSY, HSQC, and HMBC experiments, a researcher can achieve an unambiguous and complete assignment of every proton and carbon in the molecule. The predictive data and protocols outlined in this guide provide a robust framework for scientists to confidently approach the structural elucidation of this, and other similarly complex, substituted quinoline systems. This analytical rigor is essential for ensuring the identity, purity, and quality of novel chemical entities in the fields of pharmaceutical development and materials science.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

Laszlo, P. (1974). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Ito, S., & Hirayama, M. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

-

Ewings, M. W., & Szinai, S. S. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]

-

Zhang, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Yu, X. L., et al. (2019). Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Russian Journal of Physical Chemistry A. [Link]

-

Teimouri, A., & Chermahini, A. N. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

-

Georgia Institute of Technology, NMR Facility. Small molecule NMR sample preparation. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Williamson, T. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]

-

Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

-

SDSU NMR Facility, Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

University of Oslo. 7 KJM 9250 600 2D HSQC, HMBC and H2BC v5. [Link]

-

ACS Publications. Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. [Link]

-

NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. reddit.com [reddit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of 13 C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations - Yu - Journal of Structural Chemistry [bakhtiniada.ru]

- 15. tsijournals.com [tsijournals.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. magritek.com [magritek.com]

Mass Spectrometry of 6-Bromo-4-chloro-2-ethylquinoline: An In-Depth Technical Guide

Introduction

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 6-Bromo-4-chloro-2-ethylquinoline, a halogenated quinoline derivative, presents a unique analytical challenge due to the presence of two distinct halogen isotopes. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering insights into fragmentation patterns, isotopic signatures, and optimal analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of complex organic molecules.

I. Foundational Principles: Isotopic Abundance in Mass Spectrometry

The presence of bromine and chlorine atoms in this compound introduces a characteristic and highly informative isotopic pattern in its mass spectrum. Understanding these natural isotopic abundances is critical for the initial identification and confirmation of the molecular ion.

-

Chlorine Isotopes: Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M) for compounds containing a single chlorine atom.[1]

-

Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50% each).[1] This leads to a distinct M+2 peak that is almost equal in intensity to the molecular ion peak (M) for molecules containing one bromine atom.[1]

For a molecule like this compound, which contains both a bromine and a chlorine atom, the resulting isotopic pattern will be a combination of these individual signatures. This will produce a characteristic cluster of peaks for the molecular ion, including M, M+2, and M+4, with predictable relative intensities. This unique isotopic signature is a powerful tool for the unambiguous identification of the compound.[2]

| Isotope Combination | Relative Mass | Expected Relative Intensity |

| ⁷⁹Br, ³⁵Cl | M | 100% |

| ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | M+2 | ~75% |

| ⁸¹Br, ³⁷Cl | M+4 | ~25% |

| Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound. |

II. Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical parameter that significantly influences the resulting mass spectrum. The physicochemical properties of this compound, a substituted aromatic heterocycle, make it amenable to several ionization methods.

A. Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy to the molecule, leading to extensive fragmentation.[3][4]

Causality Behind EI Selection:

-

Structural Information: The rich fragmentation pattern generated by EI provides detailed structural information, which is invaluable for elucidating the connectivity of the molecule.[5][6]

-

Library Matching: EI mass spectra are highly reproducible and can be compared against extensive spectral libraries for compound identification.

Expected Fragmentation Pathways under EI: The stable quinoline ring system is expected to influence the fragmentation pattern.[7] Key fragmentation pathways for quinoline derivatives often involve the loss of substituents and cleavage of the heterocyclic ring.[7] For this compound, the following fragmentations are anticipated:

-

Loss of the ethyl group: Cleavage of the bond between the quinoline ring and the ethyl group.

-

Loss of halogens: Successive or concerted loss of bromine and chlorine radicals. Halogens are often easily lost during mass spectrometry.

-

Ring cleavage: Fragmentation of the quinoline ring system itself, which can lead to a variety of smaller fragment ions.[7]

Caption: Predicted EI Fragmentation Pathways.

B. Soft Ionization Techniques: ESI and APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that typically produce protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9]

Causality Behind ESI/APCI Selection:

-

Molecular Weight Determination: These techniques are ideal for accurately determining the molecular weight of the parent compound, as the molecular ion is often the base peak.

-

LC-MS Compatibility: ESI and APCI are the most common interfaces for Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the analysis of complex mixtures.[10][11]

For nitrogen-containing heterocycles like quinolines, ESI in positive ion mode is particularly effective due to the basicity of the nitrogen atom, which is readily protonated.[8][9] Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing structural information.[8][12]

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[13]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

LC-MS is well-suited for the analysis of a wide range of compounds and is particularly useful when dealing with complex matrices.[14]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Mass Range: Scan from m/z 100 to 500.

-

IV. Data Interpretation and Structural Elucidation

A thorough analysis of the mass spectrum of this compound involves a systematic approach:

-

Identify the Molecular Ion Cluster: Look for a group of peaks at the high-mass end of the spectrum that corresponds to the expected molecular weight and exhibits the characteristic isotopic pattern for one bromine and one chlorine atom.

-

Analyze the Fragmentation Pattern:

-

Identify the major fragment ions and propose plausible structures.

-

Look for characteristic neutral losses, such as the loss of the ethyl group, halogens, or small molecules like HCN from the quinoline ring.[7]

-

-

Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming their identities.

Caption: General Workflow for Mass Spectrometric Analysis.

V. Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the compound's unique isotopic signature and predictable fragmentation behavior. By carefully selecting the appropriate ionization technique and analytical platform (GC-MS or LC-MS), researchers can obtain high-quality data for unambiguous structural confirmation. A thorough understanding of the principles of isotopic abundance and fragmentation mechanisms is essential for the accurate interpretation of the resulting mass spectra. This guide provides a solid foundation for scientists and professionals engaged in the analysis of this and structurally related compounds.

References

-

Ábrók, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 928-936. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Gómez-González, M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 514-518. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

O'Malley, R. M. (1997). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education, 74(11), 1331. Available at: [Link]

-

Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

O'Malley, R. M., & Lin, H. C. (1997). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 74(11), 1331. Available at: [Link]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Available at: [Link]

-

Jafari, M., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 144(4), 1563-1570. Available at: [Link]

-

Awad, T., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1147-1166. Available at: [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectroscopy (EIMS) of novel quinazoline-derivative QPP II. Available at: [Link]

-

Van der Heeft, E., et al. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 33(7), 633-640. Available at: [Link]

-

ChemRxiv. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Available at: [Link]

-

Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 249-257. Available at: [Link]

-

ResearchGate. (n.d.). a, b Comparison between the electron ionization mass spectrum of the.... Available at: [Link]

-

Gierczyk, B., et al. (2003). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium. International Journal of Mass Spectrometry, 229(2), 107-113. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available at: [Link]

-

MDPI. (n.d.). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Oxford Academic. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Available at: [Link]

-

LCGC International. (2020). Electron Ionization for GC–MS. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C11H9BrClN). Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

Cabooter, D., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst, 139(6), 1296-1309. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link]

-

Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 823. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Available at: [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chempap.org [chempap.org]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]